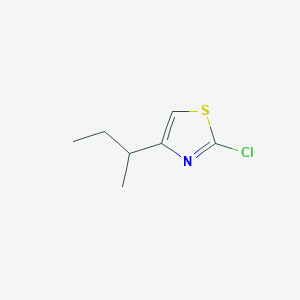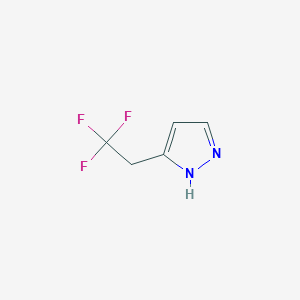
(3,3-dimethyloxan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethyloxan-2-yl)methanol (DMO) is an organic compound that has recently been studied for its potential applications in the scientific research field. DMO is a derivative of methanol, and it is a colorless, volatile liquid with a slightly sweet odor. It is widely used in the synthesis of several organic compounds, and its properties make it a useful reagent for many applications. In
Aplicaciones Científicas De Investigación
(3,3-dimethyloxan-2-yl)methanol has recently been studied for its potential applications in the scientific research field. It has been used as a reagent in the synthesis of organic compounds, such as amino acids, and it has also been studied for its potential use in the synthesis of pharmaceuticals. (3,3-dimethyloxan-2-yl)methanol has also been studied for its potential use in the synthesis of polymers materials, such as polyurethanes and polyureas.
Mecanismo De Acción
The mechanism of action of (3,3-dimethyloxan-2-yl)methanol is not yet fully understood. However, it is believed that the reaction of (3,3-dimethyloxan-2-yl)methanol with other compounds is catalyzed by the presence of a base, such as sodium hydroxide. This reaction results in the formation of a new compound, which is then used in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3,3-dimethyloxan-2-yl)methanol are not yet fully understood. However, it is believed that (3,3-dimethyloxan-2-yl)methanol may have some effects on the metabolism of certain compounds, such as amino acids. In addition, (3,3-dimethyloxan-2-yl)methanol may have some effects on the production of certain hormones and enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3,3-dimethyloxan-2-yl)methanol in lab experiments is its low cost. (3,3-dimethyloxan-2-yl)methanol is relatively inexpensive compared to other reagents, and it is also relatively easy to obtain. Furthermore, (3,3-dimethyloxan-2-yl)methanol is a volatile liquid, which makes it easy to store and transport.
However, there are some limitations to using (3,3-dimethyloxan-2-yl)methanol in lab experiments. (3,3-dimethyloxan-2-yl)methanol is a volatile liquid, which means that it can evaporate quickly. Furthermore, (3,3-dimethyloxan-2-yl)methanol is a highly reactive compound, which means that it must be handled with care. In addition, (3,3-dimethyloxan-2-yl)methanol is a colorless liquid, which can make it difficult to detect in some experiments.
Direcciones Futuras
There are several potential future directions for (3,3-dimethyloxan-2-yl)methanol. One potential direction is to explore its potential use in the synthesis of pharmaceuticals. Another potential direction is to explore its potential use in the synthesis of polymers materials. Furthermore, it may be possible to use (3,3-dimethyloxan-2-yl)methanol to study the biochemical and physiological effects of certain compounds. Finally, it may be possible to use (3,3-dimethyloxan-2-yl)methanol to develop new methods for the synthesis of organic compounds.
Métodos De Síntesis
(3,3-dimethyloxan-2-yl)methanol can be synthesized in two ways. The first method involves the reaction of methanol with dimethyl sulfoxide (DMSO) in the presence of a base such as sodium hydroxide. This reaction produces a mixture of (3,3-dimethyloxan-2-yl)methanol and dimethyl sulfide (DMS). The second method involves the reaction of methanol with dimethylformamide (DMF) in the presence of a base such as sodium hydroxide. This reaction produces a mixture of (3,3-dimethyloxan-2-yl)methanol and dimethylformamide (DMF).
Propiedades
IUPAC Name |
(3,3-dimethyloxan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2)4-3-5-10-7(8)6-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTNJVOYGFXGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyloxan-2-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)
![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)
![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)
![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)


![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]acetamide](/img/structure/B6619556.png)



![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)